molecular formula C17H14N4O3S B4540021 1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No. B4540021
M. Wt: 354.4 g/mol
InChI Key: PKSSJQPMTRVLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound under analysis is a structurally complex molecule, potentially offering diverse chemical and physical properties.

Synthesis Analysis

  • Unfortunately, specific research on the synthesis of this exact compound was not found. However, related compounds with similar structural features have been synthesized. For example, Xu et al. (2005) prepared a related molecule by reacting 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone (Xu, Liang-zhong, et al., 2005).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been examined. For instance, Thiruvalluvar et al. (2007) analyzed a molecule where the quinoline unit is almost planar, and the ethanone group is coplanar with the attached triazole ring (Thiruvalluvar, A., et al., 2007).

Chemical Reactions and Properties

  • Specific chemical reactions of this compound are not directly reported in the literature. However, compounds with similar structures exhibit various reactions. For example, Attaby et al. (2006) reported on the reactions of a similar compound with phenyl isothiocyanate and active halogen-containing compounds (Attaby, F., et al., 2006).

Physical Properties Analysis

  • Direct research on the physical properties of this specific compound is unavailable. However, related compounds have been studied, such as in the work of Inkaya et al. (2013), who characterized a triazole compound using X-ray single crystal diffraction technique, IR NMR spectroscopy, and quantum chemical computational methods (Inkaya, Ersin, et al., 2013).

Chemical Properties Analysis

  • The chemical properties of this specific compound have not been directly studied. However, Liu et al. (2010) synthesized similar 1H-1,2,4-triazole derivatives and screened them for antibacterial and plant growth regulatory activities (Liu, Jianbing, et al., 2010).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-21-16(12-3-2-6-18-8-12)19-20-17(21)25-9-13(22)11-4-5-14-15(7-11)24-10-23-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSSJQPMTRVLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

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